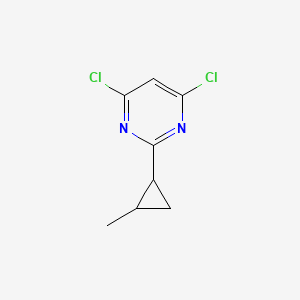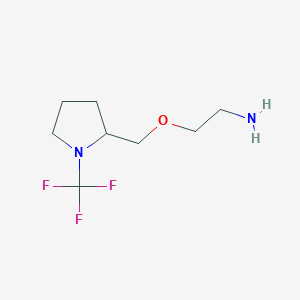![molecular formula C12H11BrN2O4 B13964160 5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)
5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyridine ring, an imino group, and a dioxane ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Brominated Pyridine Ring: The starting material, 5-bromopyridine-3-boronic acid, is synthesized through a bromination reaction of pyridine.
Imination Reaction: The brominated pyridine is then subjected to an imination reaction with formaldehyde to form the imino group.
Formation of the Dioxane Ring: The final step involves the cyclization of the intermediate with dimethyl malonate under acidic conditions to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The imino group can be reduced to an amine, or oxidized to a nitro group under specific conditions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Applications De Recherche Scientifique
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a brominated pyridine ring, an imino group, and a dioxane ring. This structural complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H11BrN2O4 |
|---|---|
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
5-[(5-bromopyridin-3-yl)iminomethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)9(11(17)19-12)6-15-8-3-7(13)4-14-5-8/h3-6,9H,1-2H3 |
Clé InChI |
VFKUAYCQOZFTDN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)C=NC2=CC(=CN=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)






